3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Catalog No.
S2866273
CAS No.
2034485-47-5
M.F
C21H22N2O2S
M. Wt
366.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-...

CAS Number

2034485-47-5

Product Name

3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

IUPAC Name

3-(2-ethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.48

InChI

InChI=1S/C21H22N2O2S/c1-2-25-19-7-4-3-6-17(19)9-10-21(24)23-14-16-12-18(15-22-13-16)20-8-5-11-26-20/h3-8,11-13,15H,2,9-10,14H2,1H3,(H,23,24)

InChI Key

XKMPQXDEDRMBLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3

solubility

not available

3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features that include an ethoxyphenyl group, a thiophene ring, and a pyridine moiety. The molecular formula of this compound is C21H22N2O2SC_{21}H_{22}N_2O_2S, and it has a molecular weight of approximately 366.5 g/mol . The presence of these functional groups suggests potential reactivity and biological activity, making it an interesting subject for further investigation in both synthetic chemistry and pharmacology.

There is no scientific research available on the mechanism of action for this specific compound. However, similar heterocyclic scaffolds containing pyridine and thiophene rings have been investigated for their potential to interact with various enzymes or receptors [].

-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: Current Research Availability

  • Ethoxyphenyl Moiety

    The presence of an ethoxy group on a phenyl ring suggests potential investigation into its role in modifying lipophilicity, a property that can affect absorption and distribution in the body [].

  • Pyridine and Thiophene Rings

    These aromatic heterocycles are commonly found in bioactive molecules. Research might explore their potential for interactions with biological targets like enzymes or receptors [, ].

  • Propanamide Linkage

    The amide bond is a common functional group in pharmaceuticals. Studies could focus on the stability and hydrolysis profile of this particular amide to understand its potential as a drug candidate [].

Future Research Directions

Given the lack of current research, "3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide" presents an opportunity for novel scientific exploration. Here are some potential areas of investigation:

  • Synthesis and characterization of the compound, including confirmation of its structure and purity.

  • In vitro studies to assess its interaction with specific biological targets or pathways.

  • In vivo studies in animal models to evaluate its pharmacological effects and potential therapeutic applications.

  • Computer-aided drug design (CADD) to optimize the structure for improved potency or selectivity.

Due to the presence of reactive functional groups:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The pyridine ring can undergo reduction to yield piperidine derivatives.
  • Nucleophilic Substitution: The compound may engage in nucleophilic substitution reactions, particularly at the pyridine nitrogen.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines or thiols for substitution reactions.

The synthesis of 3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the Thiophene-Pyridine Linkage: This can be achieved through palladium-catalyzed cross-coupling reactions.
  • Amide Bond Formation: The final step often involves coupling the resulting amine with an appropriate acid derivative to form the amide bond.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst type is crucial for maximizing yield and purity.

The compound has potential applications across various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutics.
  • Material Science: Its electronic properties could be leveraged in the development of novel materials with specific functionalities.
  • Biological Research: It can be utilized in studies investigating enzyme interactions or as a probe in biological assays.

Interaction studies are essential for understanding how 3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide interacts with biological systems. These studies could involve:

  • In Vitro Binding Assays: To assess binding affinity to specific receptors or enzymes.
  • In Vivo Studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.
  • Computer-Aided Drug Design: Utilizing molecular docking studies to predict interactions with target proteins.

Several compounds share structural similarities with 3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, including:

Compound NameMolecular FormulaUnique Features
Thiophene DerivativesVariesContains thiophene rings but lacks the ethoxy and pyridine components
Pyridine DerivativesVariesSimilar nitrogen-containing heterocycles but different functional groups
Tetrahydrofuran DerivativesVariesDifferent ring structure; lacks thiophene and pyridine components

Uniqueness

The uniqueness of 3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide lies in its combination of three distinct heterocyclic systems (thiophene, pyridine, and propanamide), which confer specific chemical reactivity and potential biological activity that are not found in simpler derivatives. This multi-functional nature opens avenues for diverse applications in medicinal chemistry and materials science .

XLogP3

3.5

Dates

Last modified: 08-17-2023

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